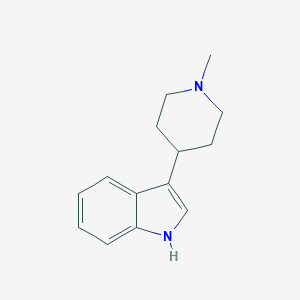

3-(1-甲基哌啶-4-基)-1H-吲哚

描述

Synthesis Analysis

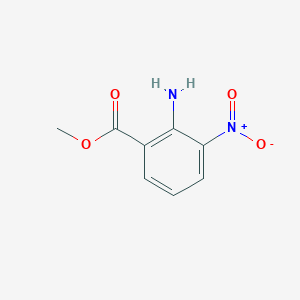

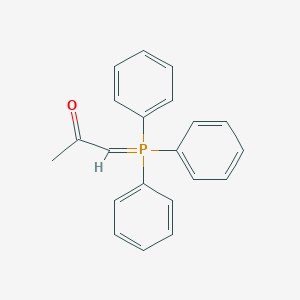

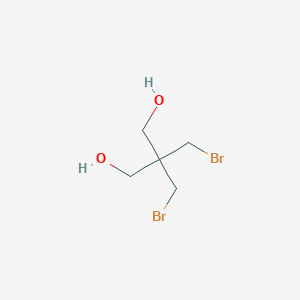

The synthesis of related indole derivatives often involves the Mannich reaction, a key method in forming bonds between carbon atoms of aldehyde or ketone groups and amines. For example, novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles were synthesized using the Mannich reaction, resulting in yields of 38-69% (Koksal et al., 2012). An improved process for synthesizing key intermediates like 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, essential in drug development for migraines, was developed through a novel one-pot procedure (Shashikumar et al., 2010).

Molecular Structure Analysis

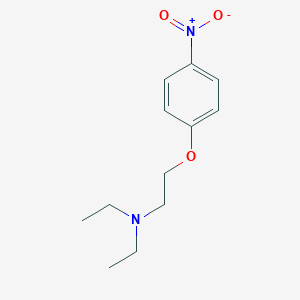

The molecular structure of indole derivatives can be characterized using various spectroscopic methods. For example, a study on 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole employed single-crystal XRD, FTIR, FT-Raman, and NMR analysis, providing a detailed understanding of its structural properties (Bhat et al., 2017).

科学研究应用

纳拉曲坦盐酸盐的合成:已开发出一种改进的合成5-溴-3-(1-甲基哌啶-4-基)-1H-吲哚的方法。这种化合物是合成纳拉曲坦盐酸盐的关键中间体,用于治疗偏头痛 (Shashikumar et al., 2010)。

医药潜力:已开发出一种一锅法合成3-(瓜伊唑烯-1-基)二氢-1H-吲哚-4(5H)-酮的方法,这些化合物具有作为抗溃疡药物、抗癌剂和抗氧化治疗药物的潜在应用 (Wang et al., 2019)。

5-HT6受体拮抗剂:一系列新型的[3-[(1-甲基哌啶-4-基)甲基]芳基磺酰]-1H-吲哚显示出作为强效和选择性5-HT6受体拮抗剂的潜力。这些化合物还表现出良好的药代动力学特性 (Nirogi et al., 2015)。

先进材料化学应用:已确定3-(3-甲基-1H-吲哚-1-基)邻苯二腈作为用于先进材料化学应用的有前途的吲哚衍生物 (Ayari et al., 2020)。

抗癌活性:新型的3-甲基-1-[(4-取代哌嗪-1-基)甲基]-1H-吲哚衍生物显示出与5-氟尿嘧啶相当的抗癌活性和类似紫杉醇的诱导凋亡特性 (Koksal et al., 2012)。

神经保护剂:正在研究吲哚衍生物作为具有增强抗氧化性质的双效神经保护剂,这对于治疗神经退行性疾病可能是有益的 (Buemi et al., 2013)。

相关化合物的合成:3-(氰乙酰)吲哚是制备类似3-(1H-吲哚-3-基)-3-氧代丙酰胺和3-杂芳酰吲哚的化合物的有用起始物 (Slaett et al., 2005)。

抗肿瘤和抗炎性能:合成的化合物4-氯-N-[2-(2-1H-吲哚-3-基-乙酰氨基)-苯基]-苯甲酰胺显示出有希望的抗肿瘤和抗炎性能 (Geetha et al., 2019)。

缓蚀作用:带有环状氨基的3-氨基烷基化吲哚已被研究其作为在酸性环境中对轻钢的缓蚀剂的有效性 (Verma et al., 2016)。

作用机制

Target of Action

It is known that piperidine derivatives, which include 3-(1-methylpiperidin-4-yl)-1h-indole, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of pharmacological activities .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different biological and pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their presence in numerous classes of pharmaceuticals .

Result of Action

Piperidine derivatives are known to have a wide range of biological and pharmacological effects .

未来方向

The future directions in the field of piperidine research could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs . For example, the compound “MK-0731” was recently studied in a phase I clinical trial in patients with taxane-refractory solid tumors .

属性

IUPAC Name |

3-(1-methylpiperidin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14/h2-5,10-11,15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSCKYJNMTUJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169751 | |

| Record name | 3-(1-Methylpiperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17403-07-5 | |

| Record name | 3-(1-Methyl-4-piperidinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17403-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylpiperidin-4-yl)-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017403075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Methylpiperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-METHYLPIPERIDIN-4-YL)-1H-INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NSM99C49F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 3-(1-Methylpiperidin-4-yl)-1H-indole relate to its activity at 5-HT receptors, particularly 5-HT1E and 5-HT1F?

A: 3-(1-Methylpiperidin-4-yl)-1H-indole serves as a scaffold for various ligands targeting 5-HT receptors, including the 5-HT1E and 5-HT1F subtypes. Research indicates a strong correlation between the binding affinities of 3-(1-Methylpiperidin-4-yl)-1H-indole analogs at these two receptor subtypes . Modifications to this core structure, such as substitutions at the indole ring or alterations to the piperidine ring system, significantly influence the binding affinity and selectivity for specific 5-HT receptor subtypes. For instance, introducing a 5-N-butyryloxy-N,N-dimethyltryptamine group led to enhanced selectivity for the 5-HT1F receptor over the 5-HT1E receptor . This highlights the importance of structure-activity relationship (SAR) studies in optimizing 3-(1-Methylpiperidin-4-yl)-1H-indole derivatives for specific therapeutic applications.

Q2: What makes 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole a "key intermediate" in the synthesis of Naratriptan Hydrochloride?

A: 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a crucial intermediate in synthesizing Naratriptan Hydrochloride because the bromine atom at the 5-position of the indole ring serves as a synthetic handle. This allows for further functionalization through various chemical reactions. In the context of Naratriptan synthesis, this bromine atom likely undergoes substitution with a suitable group that ultimately forms the specific side chain present in Naratriptan . This highlights the strategic importance of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole as a building block in constructing more complex molecules with desired pharmacological properties.

Q3: Are there any significant differences in the binding affinity of triptans between human and porcine 5-HT1F receptors?

A: Yes, while the overall binding profile of various agonists and antagonists at the porcine 5-HT1F receptor is highly similar to the human homologue, some differences exist, particularly concerning triptans. Research shows that sumatriptan, zolmitriptan, and rizatriptan exhibit a 10 to 15-fold lower affinity for the porcine 5-HT1F receptor compared to the human receptor . This finding suggests potential species-specific variations in drug interactions with the 5-HT1F receptor.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)